Cemadotin hydrochloride

Description

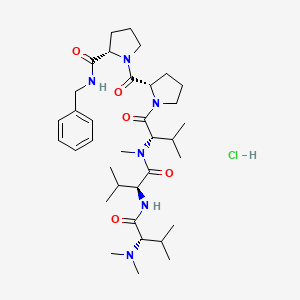

Structure

2D Structure

Properties

CAS No. |

172837-41-1 |

|---|---|

Molecular Formula |

C35H57ClN6O5 |

Molecular Weight |

677.3 g/mol |

IUPAC Name |

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |

InChI Key |

MRJQTLJSMQOFTP-JGTKTWDESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |

sequence |

VVVPP |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Cemadotin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin hydrochloride (formerly known as LU103793 and NSC D-669356) is a synthetic analogue of dolastatin 15, a natural cytotoxic peptide isolated from the sea hare Dolabella auricularia.[1][2] As a potent antimitotic agent, it has been investigated in clinical trials for the treatment of various solid tumors.[3] Cemadotin functions by inhibiting microtubule assembly, a critical process for cell division, thereby arresting cells in mitosis.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Cemadotin and its hydrochloride salt are crucial for its formulation, delivery, and biological activity. While specific experimental values for properties like melting point and pKa are not widely published, the established identity and structure provide a basis for its characterization.

| Property | Value | Reference |

| Chemical Name | (2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide hydrochloride | [4] |

| Molecular Formula | C₃₅H₅₇ClN₆O₅ | [4][5] |

| Molecular Weight | 677.33 g/mol | [5] |

| CAS Number | 172837-41-1 | [4][5] |

| Appearance | Solid (predicted) | [5] |

| Predicted XlogP | 4.2 | N/A |

| Chemical Structure | ||

| SMILES: CC(C)--INVALID-LINK--N(C)--INVALID-LINK--C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)--INVALID-LINK--C)N(C)C | [6] | |

| InChI: InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. As specific published methods for this compound are scarce, the following sections describe standard, widely accepted methodologies for peptide-based active pharmaceutical ingredients (APIs).

Solubility Determination

The solubility of a peptide is highly dependent on its amino acid composition, sequence, overall charge, and the pH of the solvent.[7] A systematic approach is required to identify a suitable solvent system that is compatible with downstream applications.

Methodology: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different solvent system (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and various aqueous/organic co-solvent mixtures).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

-

Calculation: The solubility is reported as the mean concentration (e.g., in mg/mL or µg/mL) from replicate samples where a solid phase remained present.

Melting Point Determination

The melting point is a key indicator of purity for a crystalline solid.[10] The capillary method is a standard pharmacopeial procedure.[11]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a dry sample of this compound. Load the powder into a thin-walled capillary tube, sealing one end. Pack the sample to a height of 2-3 mm by tapping the tube.[12]

-

Initial Determination (Rapid Scan): Place the capillary tube into a melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range.[13]

-

Accurate Determination (Slow Scan): Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to a temperature approximately 10-15°C below the approximate melting point found in the initial scan.

-

Measurement: Reduce the heating rate to 1-2°C per minute.[13] Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance. For a pure substance, this range is typically narrow.[10]

pKa Determination

The acid dissociation constant (pKa) is critical as it influences the ionization state, solubility, and membrane permeability of a drug at different physiological pH values.[14] For complex molecules like peptides, Capillary Electrophoresis (CE) is a powerful technique for pKa determination.[15]

Methodology: pKa Determination by Capillary Zone Electrophoresis (CZE)

This method measures the change in effective electrophoretic mobility of the analyte as a function of pH.[15]

-

System Setup: Utilize a CZE instrument with a UV detector. A fused-silica capillary is typically used.

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with identical ionic strength but varying pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Mobility Measurement: Sequentially rinse the capillary with each buffer. Inject a small plug of the this compound solution and apply a constant voltage.

-

Data Acquisition: Record the migration time of the this compound peak at each pH. The effective electrophoretic mobility (µ_eff_) is calculated from the migration time.

-

Data Analysis: Plot the effective mobility (µ_eff_) against the pH of the buffer. The resulting data will form a sigmoidal curve.[14] The pKa value corresponds to the pH at the inflection point of this curve, which can be determined using non-linear regression analysis.

Mechanism of Action: Microtubule Dynamics Suppression

Cemadotin exerts its potent antitumor activity by disrupting the normal function of microtubules.[3] It is classified as a tubulin-binding agent that inhibits microtubule polymerization.[6] By binding to tubulin, the protein subunit of microtubules, Cemadotin suppresses microtubule dynamics. This suppression includes reducing the rate and extent of microtubule growth and shortening, and increasing the time microtubules spend in a paused state.[3] The resulting impairment of spindle microtubule dynamics during mitosis leads to a mitotic block, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.

Workflow for Quality Control Analysis

A stability-indicating HPLC method is fundamental for the quality control of any API, ensuring its purity and stability over time.[16] The development and validation of such a method is a critical step in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. arizona-mall.com [arizona-mall.com]

- 3. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [precision.fda.gov]

- 7. jpt.com [jpt.com]

- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 9. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

An In-depth Technical Guide to the Mechanism of Action of Cemadotin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemadotin hydrochloride, a synthetic analogue of the marine natural product dolastatin 15, is a potent antimitotic agent that has been evaluated in clinical trials for the treatment of various malignancies. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, including its interaction with tubulin, effects on microtubule polymerization, and the downstream signaling events that culminate in cancer cell death. Detailed experimental protocols for key assays and visualizations of the relevant pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The critical role of microtubules in mitosis makes them an attractive target for the development of anticancer therapies. Agents that interfere with microtubule dynamics can disrupt the formation and function of the mitotic spindle, leading to a halt in cell division and, ultimately, apoptotic cell death.

This compound (formerly LU103793) is a synthetic depsipeptide that belongs to the dolastatin family of natural products, originally isolated from the sea hare Dolabella auricularia. It is a structural analogue of dolastatin 15 and has demonstrated significant antiproliferative activity against a range of cancer cell lines in preclinical studies. This guide delves into the core mechanism of action of this compound, providing a detailed technical resource for researchers in oncology and drug development.

Interaction with Tubulin and Microtubules

The primary molecular target of this compound is tubulin. Its interaction with this protein disrupts the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability, which is crucial for the proper functioning of the mitotic spindle.

Binding to Tubulin

Cemadotin binds directly to soluble tubulin heterodimers. Studies have indicated that it may bind to the vinca domain of tubulin, a region also targeted by other microtubule-destabilizing agents like vinblastine. However, the precise binding site and interaction motifs of cemadotin are still under investigation. The binding affinity of cemadotin to tubulin has been characterized, and it is known to inhibit tubulin polymerization.

Quantitative Data on Tubulin Interaction

| Parameter | Value | Description |

| Binding Affinity (Kd) | Not explicitly found for this compound. | Dissociation constant, indicating the concentration of ligand at which half of the binding sites on the protein are occupied. |

| Inhibitory Constant (Ki) | Not explicitly found for this compound. | Inhibition constant for tubulin polymerization. |

Note: The absence of specific IC50 and Ki values in this table reflects the limitations of currently available public data.

Effects on Microtubule Dynamics and Cell Cycle Progression

Cemadotin's interaction with tubulin translates into profound effects on the cellular microtubule network and, consequently, on cell cycle progression.

Inhibition of Microtubule Polymerization

At micromolar concentrations, cemadotin inhibits the polymerization of purified tubulin in vitro. This inhibition prevents the formation of microtubules, which are essential for the construction of the mitotic spindle.

G2/M Phase Cell Cycle Arrest

The disruption of microtubule dynamics by cemadotin activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. The activated SAC prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle. This G2/M arrest is a hallmark of microtubule-targeting agents.

Induction of Apoptosis

Prolonged arrest in mitosis due to the action of cemadotin ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

Signaling Pathways in Cemadotin-Induced Apoptosis

While the specific signaling cascades activated by cemadotin are not fully elucidated, the general mechanism for microtubule-targeting agents involves the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of the mitotic spindle and prolonged cell cycle arrest lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This imbalance results in the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

It is also plausible that cemadotin may influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways, which are known to be involved in the regulation of apoptosis. However, direct evidence for cemadotin's modulation of these pathways is currently limited.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Prepare tubulin solution on ice by diluting the stock to the desired final concentration (e.g., 1-2 mg/mL) in cold polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add varying concentrations of this compound or vehicle control to the tubulin solution.

-

Incubate the mixture on ice for 5 minutes.

-

Transfer the samples to a pre-warmed (37°C) cuvette in the spectrophotometer.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

Plot the change in absorbance over time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with cold PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC or APC), it can be used to identify apoptotic cells by flow cytometry. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-fluorochrome conjugate (e.g., Annexin V-FITC)

-

Propidium iodide (PI) or 7-AAD

-

1X Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add the Annexin V-fluorochrome conjugate and PI or 7-AAD to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add additional 1X Annexin V binding buffer to each sample.

-

Analyze the samples immediately by flow cytometry.

Mandatory Visualizations

Signaling Pathway of Cemadotin-Induced Apoptosis

Caption: Proposed signaling pathway of cemadotin-induced apoptosis.

Experimental Workflow for Investigating Cemadotin's Mechanism of Action

Caption: Experimental workflow for studying cemadotin's mechanism.

Conclusion

This compound exerts its anticancer effects through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to tubulin and inhibiting its polymerization, cemadotin leads to the disorganization of the mitotic spindle, triggering a G2/M cell cycle arrest and ultimately inducing apoptosis through the intrinsic mitochondrial pathway. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of cemadotin and to develop novel microtubule-targeting agents for the treatment of cancer. Further research is warranted to delineate the specific signaling molecules involved in cemadotin-induced apoptosis and to obtain a comprehensive profile of its cytotoxic activity across a broader range of cancer cell types.

Cemadotin Hydrochloride vs. Dolastatin 15: A Structural and Mechanistic Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of cemadotin hydrochloride and dolastatin 15, two potent antimitotic agents that interfere with tubulin polymerization. Dolastatin 15, a natural depsipeptide isolated from the sea hare Dolabella auricularia, and its synthetic analogue, cemadotin, are of significant interest in oncology research due to their profound cytotoxic effects against a range of cancer cell lines. This document outlines their chemical structures, summarizes their cytotoxic and tubulin-inhibitory activities, and presents detailed experimental methodologies for their study. Furthermore, it visualizes their shared mechanism of action on the apoptotic signaling pathway.

Chemical Structures

Cemadotin is a synthetic analogue of the natural product dolastatin 15. The core peptide structure is largely conserved, with modifications at the C-terminus. In dolastatin 15, this position is an ester, whereas in cemadotin it is an amide. This structural difference influences the physicochemical properties of the molecules, such as solubility and metabolic stability.

Table 1: Chemical and Physical Properties

| Property | This compound | Dolastatin 15 |

| Molecular Formula | C₃₅H₅₇ClN₆O₅ | C₄₅H₆₈N₆O₉ |

| Molecular Weight | 677.31 g/mol | 837.06 g/mol |

| CAS Number | 159776-69-9 | 123884-00-4 |

| Source | Synthetic | Natural (originally from Dolabella auricularia) |

Comparative Efficacy

Both cemadotin and dolastatin 15 exhibit potent cytotoxic activity against a variety of cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent anticancer activity of both compounds across various human cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀ Values in nM)

| Cell Line | Cancer Type | Cemadotin (IC₅₀, nM) | Dolastatin 15 (IC₅₀, nM) | Reference |

| L1210 | Murine Leukemia | - | 3 | [1] |

| CA46 | Burkitt's Lymphoma | Similar to Dolastatin 15 | 3 | [1] |

| CHO | Chinese Hamster Ovary | - | 5 | [1] |

| NCI-H69 | Small Cell Lung Cancer | - | 28.8 | [2] |

| NCI-H82 | Small Cell Lung Cancer | - | 0.039 | [2] |

| NCI-H345 | Small Cell Lung Cancer | - | 0.43 | [2] |

| NCI-H446 | Small Cell Lung Cancer | - | 0.28 | [2] |

| HCT116 | Colorectal Cancer | - | ~2.5-4.2 fold less potent in HIF-1α knockout cells | [3] |

| MCF-7 | Breast Carcinoma | Less potent than Dolastatin 10 | - | [4] |

Inhibition of Tubulin Polymerization

While both compounds are potent antimitotic agents, their direct interaction with tubulin in vitro shows some differences. Dolastatin 15 has a reported IC₅₀ value for the inhibition of glutamate-induced tubulin polymerization of 23 µM.[1] In a comparative study, cemadotin was found to be 2- to 3-fold more active than tasidotin (another dolastatin 15 analog) but less active than dolastatin 10 as an inhibitor of tubulin assembly.[4]

Experimental Protocols

Isolation and Purification of Dolastatin 15 from Marine Cyanobacteria

This protocol is adapted from the methodology described for the isolation of dolastatin 15 from Symploca sp.[5]

Experimental Workflow for Dolastatin 15 Isolation

Caption: Workflow for the isolation and purification of dolastatin 15.

-

Extraction:

-

Freeze-dry the collected marine cyanobacterium biomass.

-

Extract the dried material sequentially with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH), followed by pure MeOH.

-

Combine the extracts and concentrate under reduced pressure.

-

-

Silica Gel Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute using a step gradient of increasing polarity, starting with 30% EtOAc in hexanes, then 100% EtOAc, followed by 10% MeOH in EtOAc, and finally 100% MeOH.

-

Collect fractions and identify the active fraction using a relevant bioassay (e.g., cytotoxicity against a cancer cell line).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the active fraction by semi-preparative RP-HPLC using a C18 column.

-

Elute with an isocratic mobile phase of 15% water in methanol.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to dolastatin 15.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Synthesis of this compound

While a detailed step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves solid-phase peptide synthesis (SPPS) followed by purification and salt formation. The synthesis would proceed by sequential coupling of the constituent amino acid derivatives, including the unique N-methylated amino acids, onto a solid support. The final step would involve cleavage from the resin, purification by HPLC, and conversion to the hydrochloride salt.

In Vitro Tubulin Polymerization Assay

This protocol provides a general method for comparing the inhibitory effects of cemadotin and dolastatin 15 on tubulin polymerization.[6]

-

Reagents and Materials:

-

Purified tubulin (porcine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

-

Guanosine triphosphate (GTP)

-

This compound and dolastatin 15 stock solutions in DMSO

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer.

-

Add varying concentrations of cemadotin, dolastatin 15, or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate polymerization by adding GTP to the reaction mixture and immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to microtubule formation.

-

Plot the absorbance as a function of time to obtain polymerization curves.

-

Determine the IC₅₀ value for each compound, which is the concentration that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

-

Signaling Pathway

Both cemadotin and dolastatin 15 induce apoptosis primarily through the intrinsic pathway by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 inactivates its anti-apoptotic function, allowing for the activation of pro-apoptotic proteins and the caspase cascade.[2]

Apoptotic Signaling Pathway of Cemadotin and Dolastatin 15

Caption: Mechanism of apoptosis induction by cemadotin and dolastatin 15.

Conclusion

This compound and dolastatin 15 are highly potent antimitotic agents with significant potential in cancer therapy. While dolastatin 15 is a natural product with complex isolation requirements, its synthetic analog cemadotin offers a more accessible alternative for research and development. Their shared mechanism of action, involving the inhibition of tubulin polymerization and induction of apoptosis via Bcl-2 phosphorylation, makes them valuable tools for studying microtubule dynamics and for the development of novel anticancer drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Cemadotin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of Cemadotin hydrochloride (also known as LU103793 and NSC D-669356), a synthetic analog of the marine natural product Dolastatin 15. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

Cemadotin is a potent antineoplastic agent that has undergone preclinical and clinical evaluation.[1] As a member of the dolastatin family of peptides, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[1][2] This guide focuses on the foundational in vitro studies that characterized its initial biological activity.

Quantitative Biological Activity Data

The initial screening of this compound revealed potent cytotoxic and microtubule-destabilizing activities. The following tables summarize the key quantitative findings from preclinical evaluations.

Table 1: In Vitro Cytotoxicity and Microtubule Inhibition

| Parameter | Value | Compound | Notes |

| IC50 (Cytotoxicity) | 0.1 nM | Cemadotin (LU103793) | Highly potent cytotoxic effect observed in vitro.[3] |

| IC50 (Microtubule Polymerization) | 7 µM | Cemadotin (LU103793) | Concentration required to inhibit the polymerization of bovine brain microtubules by 50%.[3] |

| IC50 (Cytotoxicity) | 3-5 nM | Dolastatin 15 | Parent compound for which Cemadotin is an analog; demonstrates potent cytotoxicity.[4] |

Table 2: Tubulin Binding Affinity

| Parameter | Value | Compound | Method |

| Kd (Binding Site 1) | 19.4 µM | Cemadotin | Scatchard analysis of Cemadotin binding to tubulin.[2] |

| Kd (Binding Site 2) | 136 µM | Cemadotin | Scatchard analysis of Cemadotin binding to tubulin.[2] |

Mechanism of Action: Disruption of Microtubule Dynamics

Cemadotin exerts its cytotoxic effects by binding to tubulin and suppressing the dynamic instability of microtubules.[2] This interference with microtubule function leads to a block in the G2-M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[3] Studies have shown that Cemadotin binds to a novel site on tubulin, distinct from the binding site of Vinca alkaloids like vinblastine.[2]

The following diagram illustrates the proposed signaling pathway for Cemadotin's action on microtubules.

Figure 1. Signaling pathway of Cemadotin's effect on microtubule dynamics and the cell cycle.

Experimental Protocols

Detailed protocols for the initial screening of Cemadotin are not publicly available. However, the following sections describe the general methodologies for the key assays used to characterize its biological activity.

In Vitro Cytotoxicity Screening

The cytotoxic activity of a compound is typically assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

General Protocol (e.g., MTT Assay):

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Figure 2. General experimental workflow for an in vitro cytotoxicity screening assay.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

General Protocol (Turbidity-based Assay):

-

Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., PIPES buffer) on ice to prevent spontaneous polymerization.

-

Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, the reaction mixture is prepared containing tubulin, GTP (as an energy source), and the test compound (Cemadotin) or a vehicle control.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance (turbidity) at a specific wavelength (e.g., 340 nm) over time.

-

Data Analysis: The rate and extent of polymerization are determined from the turbidity curves. The IC50 for polymerization inhibition is calculated by measuring the effect of different compound concentrations on the polymerization reaction.

Conclusion

The initial biological screening of this compound identified it as a highly potent cytotoxic agent with a mechanism of action centered on the suppression of microtubule dynamics. Its ability to inhibit cell proliferation at nanomolar concentrations and interfere with tubulin polymerization underscores its potential as an anticancer therapeutic. The data and methodologies presented in this guide provide a foundational understanding of the preclinical in vitro characterization of this compound for professionals in the field of drug development.

References

- 1. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]

An In-depth Technical Guide to the Tubulin-Binding Site of Cemadotin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic dolastatin 15 analogue, cemadotin hydrochloride, and its molecular target, tubulin. The document details the binding characteristics, the experimental protocols used for its characterization, and the downstream cellular consequences of this interaction, making it a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound is a potent antimitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. It binds directly to tubulin at a novel site, distinct from other well-characterized binding domains such as the vinca alkaloid site. This interaction leads to the suppression of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis in cancer cells. This guide synthesizes the available quantitative data, outlines detailed experimental methodologies for studying such interactions, and visualizes the key pathways and workflows involved in the characterization of tubulin-binding agents like cemadotin.

Quantitative Data: Binding Affinity of Cemadotin to Tubulin

The binding of cemadotin to tubulin has been quantitatively characterized, revealing a complex interaction. The following tables summarize the key binding constants that have been determined.

Table 1: Dissociation Constants (Kd) of Cemadotin Binding to Tubulin

| Binding Site Class | Dissociation Constant (Kd) | Method | Source |

| High-Affinity | 19.4 µM | Scatchard Analysis | [1] |

| Low-Affinity | 136 µM | Scatchard Analysis | [1] |

Scatchard analysis of cemadotin binding to tubulin indicated the presence of two distinct affinity classes of binding sites.[1]

Table 2: Inhibition Constant (Ki) of Cemadotin for Tubulin

| Parameter | Value | Method |

| Inhibition Constant (Ki) | 1 µM | Not specified in available literature |

This value represents the concentration of cemadotin required to produce half-maximum inhibition of tubulin activity.

The Cemadotin Binding Site on Tubulin

A key characteristic of cemadotin is that it binds to a novel site on the tubulin dimer. Competitive binding assays have demonstrated that cemadotin does not inhibit the binding of vinblastine to tubulin, and conversely, vinblastine does not affect cemadotin's binding.[1] This indicates that the cemadotin binding site is distinct from the well-characterized vinca alkaloid binding domain. The precise location of this novel site has not yet been fully elucidated through high-resolution structural studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cemadotin and other novel compounds with tubulin.

Tubulin Binding Affinity Determination by Scatchard Analysis

This protocol describes a general method for determining the dissociation constant (Kd) of a ligand binding to tubulin using Scatchard analysis, which was employed in the characterization of cemadotin.[1]

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) for a ligand to tubulin.

Materials:

-

Purified tubulin

-

Radio-labeled ligand (e.g., ³H-cemadotin)

-

Unlabeled ligand

-

Binding buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

Equilibrium dialysis apparatus or filtration device (e.g., GF/C glass microfiber filters)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of the radio-labeled ligand in the binding buffer.

-

In a parallel set of tubes, prepare the same dilutions of the radio-labeled ligand and add a significant excess (e.g., 100-fold) of the unlabeled ligand to determine non-specific binding.

-

Add a constant concentration of purified tubulin to all tubes.

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Separate the bound from the free ligand using either equilibrium dialysis or rapid filtration.

-

Quantify the amount of bound and free radio-labeled ligand using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each ligand concentration.

-

Construct a Scatchard plot by graphing Bound/Free ligand concentration (Y-axis) versus Bound ligand concentration (X-axis).

-

The Kd can be determined from the slope of the resulting line (-1/Kd), and the Bmax is the x-intercept.

Competitive Tubulin Ligand Binding Assay

This protocol outlines a general procedure to determine if a novel compound binds to the same site as a known tubulin ligand (e.g., vinblastine).

Objective: To assess whether an unlabeled compound competes with a known radio-labeled ligand for binding to tubulin.

Materials:

-

Purified tubulin

-

Known radio-labeled tubulin ligand (e.g., ³H-vinblastine)

-

Test compound (unlabeled, e.g., cemadotin)

-

Binding buffer

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a constant, sub-saturating concentration of the radio-labeled ligand in the binding buffer.

-

Prepare a series of increasing concentrations of the unlabeled test compound.

-

In a series of tubes, mix the purified tubulin, the constant concentration of the radio-labeled ligand, and the varying concentrations of the test compound.

-

Include control tubes with tubulin and radio-labeled ligand only (to determine total binding) and tubes with an excess of the corresponding unlabeled known ligand (to determine non-specific binding).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate bound from free ligand by rapid filtration and wash the filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radio-labeled ligand as a function of the concentration of the test compound. A dose-dependent decrease in the specific binding of the radio-labeled ligand indicates competition for the same binding site.

In Vitro Microtubule Dynamics Assay by Video Microscopy

This method allows for the direct observation of the effect of a compound on the dynamic instability of individual microtubules. Cemadotin was shown to strongly suppress microtubule dynamics using such a technique.[1]

Objective: To quantitatively measure the parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) in the presence of a test compound.

Materials:

-

Purified, polymerization-competent tubulin

-

GTP

-

Microtubule-stabilized seeds (e.g., GMPCPP-stabilized short microtubules)

-

Flow cell chamber for microscopy

-

Temperature-controlled, high-resolution video-enhanced differential interference contrast (DIC) or total internal reflection fluorescence (TIRF) microscope with a CCD camera.

-

Image analysis software

Procedure:

-

Prepare microtubule seeds and immobilize them onto the surface of the flow cell.

-

Prepare a solution of soluble tubulin in a polymerization buffer containing GTP and the test compound at the desired concentration.

-

Introduce the tubulin/compound solution into the flow cell, which is maintained at 37°C.

-

Record time-lapse video sequences of the microtubules growing from the seeds.

-

Analyze the videos to generate kymographs (space-time plots) of individual microtubule ends.

-

From the kymographs, measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

-

Compare the dynamic parameters in the presence of the compound to a vehicle control to determine the compound's effect on microtubule dynamics.

Signaling Pathways and Experimental Workflows

The interaction of cemadotin with tubulin triggers a cascade of cellular events, culminating in cell death. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing such a compound.

References

Early Research on the Anticancer Potential of Cemadotin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin hydrochloride (formerly known as LU 103793; NSC D-669356) is a synthetic analogue of dolastatin 15, a natural peptide originally isolated from the sea hare Dolabella auricularia. Early preclinical research identified Cemadotin as a potent antimitotic agent with significant potential for cancer chemotherapy. This technical guide provides an in-depth overview of the foundational preclinical research into the anticancer properties of this compound, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and the experimental methodologies employed in its early evaluation.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. Unlike some other microtubule-targeting agents, Cemadotin does not inhibit the binding of vinblastine to tubulin, suggesting a distinct interaction site.

Key Mechanistic Findings:

-

Tubulin Binding: Cemadotin binds directly to tubulin, the protein subunit of microtubules. Scatchard analysis revealed two classes of binding sites with dissociation constants (Kd) of 19.4 µM and 136 µM[1].

-

Suppression of Microtubule Dynamics: The primary mode of action is the strong suppression of microtubule dynamic instability. This includes a reduction in the rate and extent of both microtubule growth and shortening, an increase in the frequency of "rescues" (a switch from shortening to growth), and an overall increase in the time microtubules spend in a paused state[1].

-

Mitotic Arrest: By disrupting the normal dynamics of the mitotic spindle, Cemadotin blocks cells in the M-phase of the cell cycle, ultimately leading to programmed cell death (apoptosis)[1].

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.

In Vitro Anticancer Potential

Early in vitro studies were crucial in establishing the cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Parameter | Value | Reference |

| In Vitro Cytotoxicity (IC50) | ~ 0.1 µmol/L | [1] |

| Tubulin Polymerization Inhibition (IC50) | 7.0 µmol/L | [1] |

In Vivo Efficacy in Preclinical Models

Experimental Protocols

The following sections detail the standard methodologies that would have been employed in the early preclinical evaluation of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive the vehicle solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and IC50 values are determined by plotting cell viability against drug concentration.

The following diagram outlines the workflow for a typical MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and either this compound at various concentrations or a vehicle control.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated.

The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.

In Vivo Human Tumor Xenograft Studies

These studies involve the transplantation of human tumor cells into immunodeficient mice to create a model for testing anticancer agents.

Protocol:

-

Cell Culture and Implantation: Human tumor cells are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Animal Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous or intraperitoneal) and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and animal body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.

The following diagram depicts the general workflow for a human tumor xenograft study.

Downstream Signaling Pathways

The mitotic arrest induced by Cemadotin triggers the intrinsic apoptotic pathway. While the precise signaling cascade for Cemadotin has not been fully elucidated in early literature, microtubule-destabilizing agents generally induce apoptosis through a series of events involving the mitochondria and caspase activation.

The proposed signaling pathway leading to apoptosis is as follows:

References

Methodological & Application

Application Notes: Cemadotin Hydrochloride Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin hydrochloride, a synthetic analog of the marine natural product dolastatin 15, is a potent antimitotic agent that has been investigated for its anticancer properties.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[1][2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly (polymerization) and disassembly (depolymerization) are essential for their cellular functions.[3][4] Cemadotin binds to tubulin and suppresses the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][5] This application note provides a detailed protocol for an in vitro tubulin polymerization assay to assess the effects of this compound.

Principle of the Assay

The in vitro tubulin polymerization assay is a fundamental method to screen for and characterize compounds that modulate microtubule dynamics. The assay monitors the conversion of soluble tubulin dimers into microtubule polymers over time. This process can be measured by monitoring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[6] Alternatively, a more sensitive fluorescence-based method can be employed, which utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[7][8] The inclusion of this compound in this assay is expected to inhibit the rate and extent of tubulin polymerization.

Quantitative Data Summary

| Compound | Parameter | Value | Reference |

| This compound | Binding Affinity (Kd) - High Affinity Site | 19.4 µM | [1] |

| This compound | Binding Affinity (Kd) - Low Affinity Site | 136 µM | [1] |

Experimental Protocols

This section details the methodologies for performing a tubulin polymerization assay to evaluate the inhibitory effects of this compound. Both an absorbance-based and a fluorescence-based protocol are provided.

Materials and Reagents

-

Lyophilized tubulin (>99% pure, bovine or porcine brain)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Glycerol (for polymerization enhancement)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Nocodazole or Vinblastine)

-

Negative control (DMSO vehicle)

-

96-well, half-area, clear-bottom plates (for absorbance) or black plates (for fluorescence)

-

Temperature-controlled microplate reader capable of reading absorbance at 350 nm or fluorescence (Excitation: ~360 nm, Emission: ~450 nm)

Experimental Workflow Diagram

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 1: Absorbance-Based Tubulin Polymerization Assay

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in GTB to create a range of working concentrations (e.g., 1 µM to 100 µM).

-

Prepare a stock solution of a known tubulin polymerization inhibitor (e.g., 10 mM Nocodazole in DMSO) as a positive control.

-

Prepare the assay buffer: GTB supplemented with 1 mM GTP and 10% glycerol.

-

-

Assay Procedure:

-

Pre-warm the microplate reader to 37°C.

-

In a 96-well plate, add 10 µL of the this compound working solutions, positive control, or DMSO (negative control) to respective wells.

-

Add 80 µL of the pre-warmed assay buffer to each well.

-

To initiate the polymerization reaction, add 10 µL of the cold tubulin solution to each well, bringing the final volume to 100 µL and the final tubulin concentration to 0.4 mg/mL.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 350 nm every minute for 60 minutes.

-

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

-

Preparation of Reagents:

-

Follow the same reagent preparation steps as in the absorbance-based assay.

-

The assay buffer should also contain a fluorescent reporter dye (e.g., DAPI at a final concentration of 6.3 µM) that exhibits increased fluorescence upon binding to microtubules.[7]

-

-

Assay Procedure:

-

The procedure is similar to the absorbance-based assay, but a black 96-well plate should be used to minimize background fluorescence.

-

Initiate the reaction by adding the tubulin solution to the wells containing the assay buffer with the fluorescent reporter and the test compounds.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm every minute for 60 minutes at 37°C.

-

Signaling Pathway Diagram

This compound disrupts the normal dynamic instability of microtubules, which is a critical process in the cell cycle, particularly during mitosis.

Caption: Mechanism of action of this compound.

Data Analysis and Interpretation

The data obtained from the tubulin polymerization assay can be analyzed as follows:

-

Plotting the Data: Plot the absorbance or fluorescence intensity against time for each concentration of this compound and the controls. The resulting curves will show a lag phase (nucleation), a growth phase, and a plateau phase (steady state).

-

Determining Inhibition: A decrease in the maximum signal (Vmax) and the plateau of the polymerization curve in the presence of this compound, compared to the negative control, indicates inhibition of tubulin polymerization.

-

Calculating IC50: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition (calculated from the plateau values) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Troubleshooting

-

No Polymerization in Control Wells: Ensure the tubulin is active and has been handled correctly (kept on ice, not freeze-thawed multiple times). Check the GTP concentration and the temperature of the plate reader.

-

High Background Signal: In fluorescence assays, ensure the use of black plates and check for autofluorescence of the compound.

-

Inconsistent Replicates: Ensure accurate and consistent pipetting, especially when adding the cold tubulin solution to initiate the reaction.

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory effects of this compound on tubulin polymerization. By following these protocols, researchers can effectively characterize the in vitro activity of cemadotin and other potential microtubule-targeting agents, contributing to the development of novel anticancer therapeutics.

References

- 1. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxanim.com [maxanim.com]

Application Notes and Protocols for Cemadotin Hydrochloride in In Vivo Animal Models for Cancer

A Note to Researchers, Scientists, and Drug Development Professionals:

This document, therefore, serves as a foundational guide, outlining general protocols and considerations for conducting in vivo studies with microtubule-targeting agents like cemadotin, based on standard practices in preclinical oncology. The provided protocols are templates and should be adapted based on specific experimental goals and institutional guidelines.

Introduction to Cemadotin Hydrochloride

Cemadotin is a synthetic peptide that acts as a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Its mechanism is similar to other dolastatin analogues and vinca alkaloids. While it showed promise in vitro, its in vivo application was hampered by toxicity.

General In Vivo Experimental Design

The following sections detail generalized protocols for evaluating a compound like cemadotin in in vivo cancer models.

Animal Models

The choice of animal model is critical for preclinical cancer research. For a compound like cemadotin, human tumor xenograft models in immunocompromised mice are a common choice.

Table 1: Common Immunocompromised Mouse Strains for Xenograft Studies

| Mouse Strain | Key Features | Recommended Use |

| Athymic Nude (nu/nu) | T-cell deficient. | Standard for subcutaneous xenografts of many human cancer cell lines. |

| NOD/SCID | Lacks functional T and B cells, deficient in NK cell activity. | Supports engraftment of a wider range of human tumors, including hematological malignancies. |

| NSG (NOD scid gamma) | Lacks mature T, B, and NK cells; deficient in cytokine signaling. | Highest level of immunodeficiency; optimal for patient-derived xenografts (PDXs). |

Tumor Model Establishment

Protocol 1: Subcutaneous Xenograft Model Establishment

-

Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) under sterile conditions according to the supplier's recommendations.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1x10^7 to 2x10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse (typically 6-8 weeks old).

-

Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

-

Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

Workflow for Subcutaneous Xenograft Study

Caption: Workflow of a typical subcutaneous xenograft study.

Dosing and Administration

Due to the reported cardiovascular toxicity of cemadotin, careful dose-range finding studies are essential.

Protocol 2: Dose Formulation and Administration

-

Reconstitution: Reconstitute lyophilized this compound in a sterile vehicle suitable for the intended route of administration (e.g., sterile water for injection, saline, or a buffered solution). The final formulation should be sterile and pyrogen-free.

-

Route of Administration: Based on clinical trial data, intravenous (IV) infusion is a likely route.[2][3] However, for preclinical studies, intraperitoneal (IP) or subcutaneous (SC) injections are often used for convenience. The chosen route should be consistent throughout the study.

-

Dosing Schedule: A possible starting point for a dosing schedule could be intermittent dosing (e.g., once or twice weekly) to manage potential toxicity.

-

Dose-Range Finding Study: Before an efficacy study, a dose-range finding or maximum tolerated dose (MTD) study is crucial. Administer escalating doses of cemadotin to small groups of non-tumor-bearing mice. Monitor for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) and mortality. The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or treatment-related deaths.

Table 2: Hypothetical Dose-Range Finding Study Design

| Group | Dose (mg/kg) | Route | Schedule | Number of Animals |

| 1 | Vehicle Control | IV | Q3D x 4 | 3 |

| 2 | X | IV | Q3D x 4 | 3 |

| 3 | 2X | IV | Q3D x 4 | 3 |

| 4 | 4X | IV | Q3D x 4 | 3 |

| 5 | 8X | IV | Q3D x 4 | 3 |

| (Q3D x 4 = one dose every three days for four doses) |

Efficacy Assessment

Protocol 3: Monitoring Antitumor Efficacy

-

Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

-

Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment-related toxicity.

-

Survival Studies: For some studies, the endpoint may be survival. Animals may be euthanized when tumors reach a specific size (e.g., 2000 mm³) or if they show signs of significant morbidity. Survival data can be plotted using Kaplan-Meier curves.

-

Post-mortem Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), or biomarker analysis.

Signaling Pathway

Cemadotin's primary mechanism of action is the disruption of microtubule function, which is critical for mitosis.

Signaling Pathway of Cemadotin

References

- 1. Toxicology | MuriGenics [murigenics.com]

- 2. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Administration of Cemadotin Hydrochloride in Murine Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Cemadotin hydrochloride in mouse models. The information is collated from established methodologies for antimitotic agents and preclinical oncology studies.

Introduction

Cemadotin (formerly LU103793) is a synthetic analog of dolastatin 15, a naturally occurring cytotoxic peptide.[1][2] As a potent antimitotic agent, Cemadotin has demonstrated significant antiproliferative activity and efficacy in preclinical human tumor xenograft models.[1] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a subject of interest for cancer therapy.

These protocols are designed to guide researchers in conducting robust in vivo studies in mice to evaluate the toxicology, efficacy, and pharmacokinetics of this compound.

Mechanism of Action: Inhibition of Microtubule Dynamics

Cemadotin exerts its cytotoxic effects by binding directly to tubulin, the protein subunit of microtubules.[1] Unlike some other tubulin-binding agents, Cemadotin binds to a novel site and does not inhibit the binding of vinblastine.[1] Its primary mechanism is not the wholesale depolymerization of microtubules at effective concentrations, but rather the suppression of their dynamic instability.[1]

This suppression involves:

-

A reduction in the rate and extent of microtubule growth and shortening.[1]

-

An increase in the frequency of "rescues," where a shortening microtubule switches back to a growing state.[1]

-

An overall increase in the time microtubules spend in a "paused" state, where they are not undergoing significant growth or shortening.[1]

By disrupting the delicate balance of microtubule dynamics, Cemadotin prevents the proper formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the M-phase (mitosis), which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3][4]

Experimental Protocols

The following are generalized yet detailed protocols for the in vivo administration and evaluation of Cemadotin in mice. Researchers should adapt these protocols based on the specific tumor model and experimental objectives, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Maximum Tolerated Dose (MTD) Determination

This protocol aims to identify the highest dose of Cemadotin that can be administered without causing unacceptable toxicity.[5] The MTD is crucial for designing subsequent efficacy studies.[6]

Methodology:

-

Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Allow a 7-day acclimatization period.

-

Drug Preparation: Prepare this compound in a sterile, biocompatible vehicle (e.g., 0.9% saline or 5% dextrose in water). Prepare fresh on the day of administration.

-

Dose Escalation:

-

Start with a low, exploratory dose. A phase I trial starting dose in humans is often one-tenth the mouse MTD/LD10 (on a mg/m² basis), suggesting initial mouse studies will inform this.[7]

-

Administer a single dose to a cohort of 3-5 mice via the intended experimental route (e.g., intravenous (IV) or intraperitoneal (IP)).

-

If no significant toxicity is observed after a 7-14 day observation period, escalate the dose in a new cohort of mice.

-

-

Monitoring:

-

Record body weight daily.

-

Perform daily clinical observations, scoring for signs of toxicity such as lethargy, ruffled fur, ataxia, and labored breathing.

-

Define toxicity endpoints, such as >15-20% body weight loss from baseline or a clinical score exceeding a predetermined threshold.

-

-

MTD Definition: The MTD is defined as the highest dose that does not result in mortality, irreversible morbidity, or body weight loss exceeding the defined endpoint.

Protocol for Antitumor Efficacy in a Xenograft Model

This protocol describes a typical study to evaluate the ability of Cemadotin to inhibit the growth of human tumors implanted in immunocompromised mice.[8][9][10]

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NU/J, SCID, or NSG™), which can accept human tumor grafts.[10]

-

Tumor Implantation:

-

Harvest human cancer cells from in vitro culture during the logarithmic growth phase.

-

Inject a suspension of 1-10 million cells in a suitable medium (e.g., RPMI + Matrigel) subcutaneously into the flank of each mouse.[9]

-

-

Tumor Growth and Grouping:

-

Drug Administration:

-

Administer this compound at its predetermined MTD.

-

Include a vehicle control group and potentially a positive control (reference compound) group.

-

The administration route (e.g., IV, IP) and schedule (e.g., once daily, twice weekly) should be defined. Human studies have utilized continuous infusions, which can be modeled in mice using osmotic pumps.[2][5]

-

-

Efficacy Endpoints:

-

Primary endpoints include tumor volume and overall survival.

-

Calculate Tumor Growth Inhibition (TGI).

-

Monitor body weight and clinical signs to assess treatment-related toxicity.

-

The study may conclude when tumors in the control group reach a maximum size (~2000 mm³), after a fixed duration, or when toxicity endpoints are met.[10]

-

Protocol for Pharmacokinetic (PK) Analysis

This protocol outlines the procedure for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Cemadotin in mice.[12][13]

Methodology:

-

Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c), often with jugular vein cannulation for serial blood sampling.

-

Drug Administration: Administer a single dose of Cemadotin via the desired route (e.g., IV bolus for bioavailability comparison, or the intended therapeutic route).

-

Sample Collection:

-

Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Cemadotin in plasma.

-

-

Data Analysis:

-

Plot plasma concentration versus time.

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t½)

-

-

Data Presentation

Quantitative data should be summarized in clear, concise tables. Due to the limited availability of public data on Cemadotin specifically in mice, the following tables present human clinical trial data for context and a representative example of how mouse MTD data would be structured.

Table 1: Pharmacokinetic Parameters of Cemadotin in Humans (Continuous 120-h Infusion) [2] Note: These data are from a human Phase I clinical study and may not be representative of mouse pharmacokinetics.

| Parameter | Value (Mean ± SD) | Units |

| Maximum Tolerated Dose (MTD) | 12.5 | mg/m² |

| Steady-State Concentration (at MTD) | 282 ± 7 | nM |

| Terminal Half-Life (t½) | 13.2 ± 4.3 | hours |

| Total Blood Clearance | 0.52 ± 0.09 | L/h/m² |

| Volume of Distribution (Vss) | 9.9 ± 3.3 | L/m² |

Table 2: Dose-Limiting Toxicities of Cemadotin in Humans [2] Note: Toxicity profiles can differ between species.

| Administration Schedule | Dose-Limiting Toxicity (DLT) |

| 5-min IV Injection / 24-h Infusion | Cardiovascular Toxicity |

| 120-h Continuous Infusion | Reversible Neutropenia |

Table 3: Representative Data Presentation for MTD Determination in Mice (Simulated Example)

| Dose Level (mg/kg) | n | Mean Body Weight Change (Nadir) | Mean Clinical Score (Max) | DLT Observed |

| 5 | 3 | -2.5% | 0 | 0/3 |

| 7.5 | 3 | -6.8% | 1 | 0/3 |

| 10 | 3 | -13.1% | 1 | 0/3 |

| 15 | 3 | -18.2% | 3 | 2/3 |

| MTD | 10 mg/kg |

References

- 1. Suppression of microtubule dynamics by binding of cemadotin to tubulin: possible mechanism for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I clinical and pharmacokinetic study of the dolastatin analogue cemadotin administered as a 5-day continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. Toxicology | MuriGenics [murigenics.com]

- 6. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]

- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 10. Cancer Cell Line Efficacy Studies [jax.org]

- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Application Notes and Protocols: Cemadotin Hydrochloride in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction